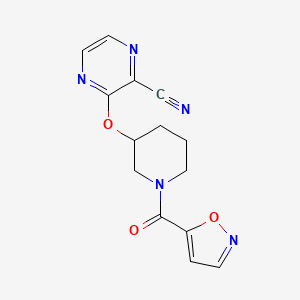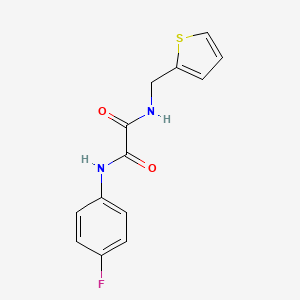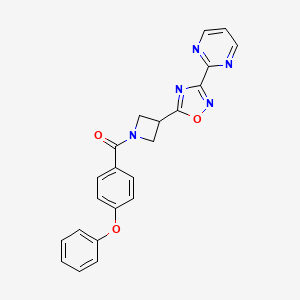
Benzyl (methoxymethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl (methoxymethyl)carbamate is an organic compound with the molecular formula C10H13NO3 . It has an average mass of 195.215 Da and a mono-isotopic mass of 195.089539 Da .
Molecular Structure Analysis
The molecular structure of Benzyl (methoxymethyl)carbamate consists of 10 carbon atoms, 13 hydrogen atoms, and 3 oxygen atoms . It has a density of 1.1±0.1 g/cm3, a boiling point of 315.8±35.0 °C at 760 mmHg, and a flash point of 144.8±25.9 °C .Physical And Chemical Properties Analysis
Benzyl (methoxymethyl)carbamate has a density of 1.1±0.1 g/cm3, a boiling point of 315.8±35.0 °C at 760 mmHg, and a flash point of 144.8±25.9 °C . It has a molar refractivity of 52.2±0.3 cm3, a polar surface area of 48 Å2, and a molar volume of 173.9±3.0 cm3 .Scientific Research Applications
High Energy Density Materials (HEDMs) Precursors
Benzyl (methoxymethyl)carbamate plays a crucial role in the synthesis of caged compounds that serve as precursors for high energy density materials (HEDMs). Specifically, it contributes to the formation of 2,4,6,8,10,12-hexaazaisowurtzitane derivatives , which are essential intermediates in the production of the potent HEDM known as 2,4,6,8,10,12-hexanitro-2,4,6,8,10,12-hexaazaisowurtzitane (CL-20) . CL-20 is widely used in propellants, explosives, and pyrotechnics due to its exceptional energy release properties.
Cascade Condensation Reactions
The acid-catalyzed condensation reaction between benzyl (methoxymethyl)carbamate and glyoxal (in a 2:1 ratio) has been studied in various polar protic and aprotic solvents. During this process, researchers discovered a novel cascade condensation pathway involving ammonia derivatives. Key findings include:
Safety and Hazards
Mechanism of Action
Target of Action
Benzyl (methoxymethyl)carbamate is primarily used as a protecting group for amines in the synthesis of peptides . The primary targets of Benzyl (methoxymethyl)carbamate are the amine groups present in the peptide chains. These amine groups are essential for the formation of peptide bonds, which are crucial for the structure and function of proteins .
Mode of Action
Benzyl (methoxymethyl)carbamate interacts with its targets, the amine groups, by forming a carbamate ester or amide linkage . This interaction effectively protects the amine groups from reacting under synthetic conditions to which the molecule is subjected in one or more subsequent steps . This protection is reversible, allowing the amine groups to be exposed again when needed .
Biochemical Pathways
The use of Benzyl (methoxymethyl)carbamate affects the biochemical pathways involved in peptide synthesis . By protecting the amine groups, it allows for selective reactions with other functional groups in the peptide chain . This can influence the formation of dihydroxy aromatic intermediates, C1 metabolism, and nitrogen assimilation .
Pharmacokinetics
As a small molecule with a molecular weight of 195215 Da , it is likely to have good bioavailability
Result of Action
The molecular and cellular effects of Benzyl (methoxymethyl)carbamate’s action primarily involve the protection of amine groups during peptide synthesis . This protection allows for the selective synthesis of peptides, contributing to the diversity and complexity of protein structures .
Action Environment
The action, efficacy, and stability of Benzyl (methoxymethyl)carbamate can be influenced by various environmental factors. For instance, the presence of strong acid or heat can remove some common carbamate protecting groups . Therefore, the conditions under which peptide synthesis occurs can significantly impact the effectiveness of Benzyl (methoxymethyl)carbamate as a protecting group .
properties
IUPAC Name |
benzyl N-(methoxymethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-13-8-11-10(12)14-7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIAUXDRKTSQTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCNC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (methoxymethyl)carbamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


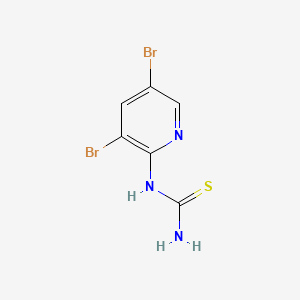
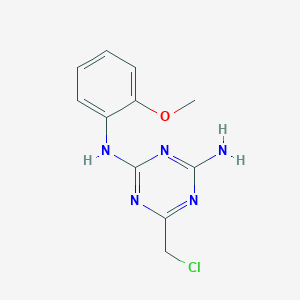
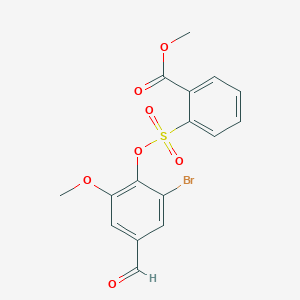
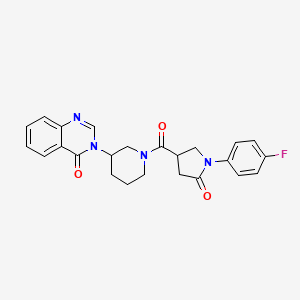
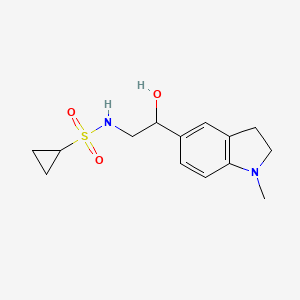
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
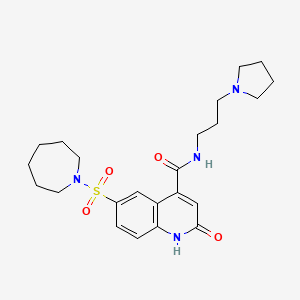

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)
